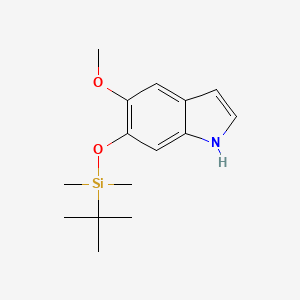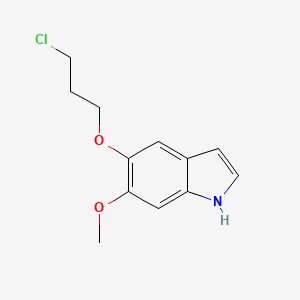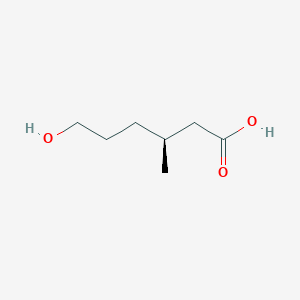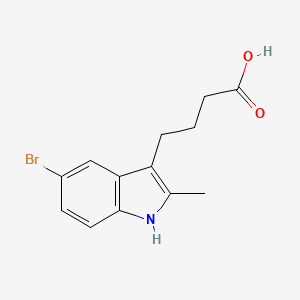
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole is a synthetic organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole core. Indoles are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under various reaction conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Chemischer Reaktionen
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Br2, I2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the indole core to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ether (TMS): Less bulky and less stable compared to TBDMS.
tert-Butyldiphenylsilyl ether (TBDPS): More bulky and more stable than TBDMS.
Triisopropylsilyl ether (TIPS): Offers a balance between stability and reactivity.
Uniqueness
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole is unique due to the combination of the indole core and the TBDMS protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
Molekularformel |
C15H23NO2Si |
|---|---|
Molekulargewicht |
277.43 g/mol |
IUPAC-Name |
tert-butyl-[(5-methoxy-1H-indol-6-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,3)19(5,6)18-14-10-12-11(7-8-16-12)9-13(14)17-4/h7-10,16H,1-6H3 |
InChI-Schlüssel |
RBUKNUGXFGXREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C=CNC2=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)



